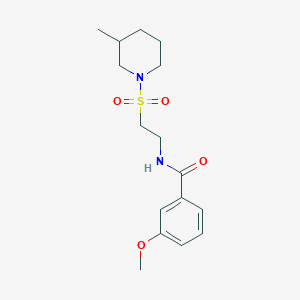

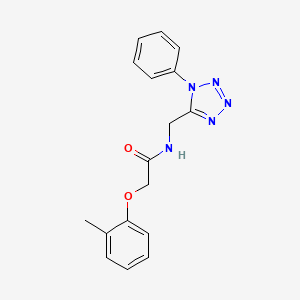

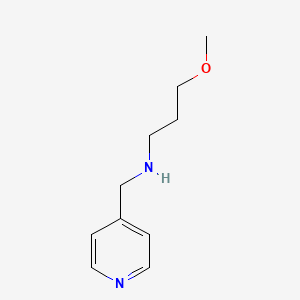

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing tetrazolyl moieties, similar to “N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide”, involves complex chemical reactions that leverage the unique reactivity of tetrazoles. Tetrazoles are polynitrogen heterocyclic systems known for their ability to form strong hydrogen bonds and penetrate biological membranes due to their high metabolic stability. The synthesis of such compounds often aims to incorporate the tetrazolyl group into amino acids or peptides to enhance their biological activity, making them promising for medicinal chemistry (Popova & Trifonov, 2015).

Molecular Structure Analysis

The molecular structure of “N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide” includes a tetrazole ring, which is a five-membered aromatic heterocycle with four nitrogen atoms. This structure confers certain electronic properties, such as a planar poly-nitrogen electron-rich feature, significantly influencing the compound's reactivity and potential applications in medicinal, agrochemical, and material science fields (Dai et al., 2013).

Chemical Reactions and Properties

Tetrazole-containing compounds, by virtue of their polynitrogen structure, can engage in a variety of chemical reactions, including serving as bases or acids in different contexts. Their ability to form strong hydrogen bonds makes them suitable for a range of chemical transformations. The specific chemical reactions and properties of “N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide” would depend on the substituents attached to the tetrazole and acetamide moieties, influencing their pharmacological activities and chemical stability.

Physical Properties Analysis

While specific data on “N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide” are not directly available, the physical properties of tetrazole-containing compounds generally include solid-state stability and a tendency to form crystalline structures. These properties are crucial for the compound's storage, handling, and formulation into potential applications.

Chemical Properties Analysis

The chemical properties of tetrazole-containing compounds, including reactivity, stability, and solubility, are influenced by the presence of the tetrazole ring. The electron-rich nature of the tetrazole ring makes these compounds reactive towards electrophilic agents and capable of participating in nucleophilic substitution reactions. The high metabolic stability and membrane permeability also hint at the potential of “N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide” for further exploration in drug development and other fields.

References

Scientific Research Applications

Anticancer Potential

N-((1-Phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide and its derivatives have been explored for their potential in anticancer therapy. A study by Evren, A., et al. (2019) investigated the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the compound , for their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as therapeutic agents.

Coordination Complexes and Antioxidant Activity

Research has also been conducted on coordination complexes constructed from pyrazole-acetamide derivatives, which include structures related to N-((1-Phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide. A study by Chkirate, K., et al. (2019) found that these complexes exhibit significant antioxidant activity, suggesting potential applications in combating oxidative stress-related disorders.

Electronic Applications in Electroplating

Tetrazole derivatives, which include N-((1-Phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide, have been studied for their applications in electronic manufacturing, specifically in the electroplating of copper microvias. Lei, Z., et al. (2015) demonstrated that these derivatives can act as levelers, improving the quality and uniformity of copper deposition, which is crucial in the production of printed circuit boards.

properties

IUPAC Name |

2-(2-methylphenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-13-7-5-6-10-15(13)24-12-17(23)18-11-16-19-20-21-22(16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYORKJPSKFOPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2491460.png)

![(E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B2491462.png)

![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)

![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)

![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)